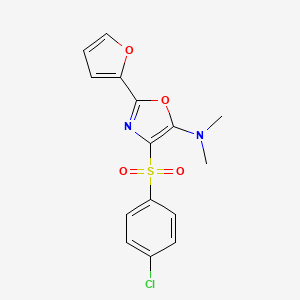

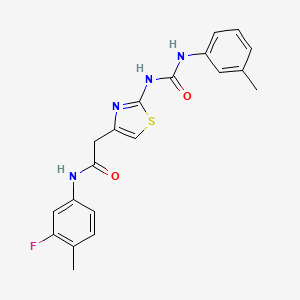

![molecular formula C20H21N3O3S2 B2515318 N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺 CAS No. 941966-31-0](/img/structure/B2515318.png)

N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that likely exhibits significant biological activity due to the presence of benzamide and sulfonyl moieties. Benzamide derivatives are known to possess a wide range of biological activities, including anticancer and antiarrhythmic properties. The sulfonyl group is often associated with Class III antiarrhythmic activity, as seen in various substituted benzamides and sulfonamides . Additionally, the thiazole ring is a common feature in many pharmacologically active compounds, contributing to properties such as antimicrobial activity .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the use of microwave-assisted methods, which provide a facile and solvent-free approach to creating novel compounds with potential anticancer activity . Similarly, the synthesis of sulfonamide compounds can be achieved through reactions with appropriate amines, as demonstrated in the creation of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These methods are indicative of the possible synthetic routes that could be employed to create N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure, which is crucial for understanding the molecular interactions and stability . The presence of a thiazole ring in the molecule could lead to interesting structural features, such as the formation of supramolecular gels driven by non-covalent interactions like π-π stacking and hydrogen bonding .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases when reacted with appropriate aldehydes or ketones . The sulfonamide group can participate in reactions with amines to form substituted sulfonamides, which are relevant in the synthesis of compounds with potential Class III antiarrhythmic activity . The thiazole ring can also be involved in reactions, such as the synthesis of thiazolidin-3-yl carboxamides from carboxylic acid hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These studies can provide information on the stability of the molecule, charge distribution, and the energy of the frontier molecular orbitals, which are indicative of the compound's reactivity . The gelation behavior of thiazole-containing benzamides suggests that the compound might also exhibit similar properties, which could be influenced by the presence of methyl groups and S=O interactions .

科学研究应用

抗菌和抗真菌性能

研究发现,与 N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺 相似的衍生物表现出显着的抗菌和抗真菌活性。例如,含有含氮杂环系统的化合物,包括噻二唑,已显示出对革兰氏阳性和革兰氏阴性细菌以及对白色念珠菌的抗真菌活性 (Sych 等人,2019)。

抗癌剂

多项研究合成了苯甲酰胺衍生物,包括与 N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺 在结构上相关的化合物,展示了作为抗癌剂的潜力。例如,促凋亡的吲达帕胺衍生物已显示出抗癌活性,特别是对黑色素瘤细胞系 (Yılmaz 等人,2015)。此外,含有噻唑基部分的衍生物已针对其对各种癌细胞系的抗癌特性进行了评估,其中一些显示出比参考药物更高的疗效 (Ravinaik 等人,2021)。

胶凝特性

甲基官能团和非共价相互作用在苯甲酰胺衍生物中的作用,如 N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺,已在超分子胶凝的背景下进行了探索。研究表明,该类中的某些酰胺对乙醇/水混合物表现出胶凝行为,受 π-π 相互作用和环状 N-H⋯N 和 S⋯O 相互作用的影响 (Yadav 和 Ballabh,2020)。

合成和结构分析

与 N-(苯并[d]噻唑-5-基)-4-((2-甲基哌啶-1-基)磺酰基)苯甲酰胺 相关的苯甲酰胺衍生物的合成一直是许多研究的重点。这些涉及导致形成新化合物的各种反应,这些化合物使用光谱方法进一步表征 (Adhami 等人,2012)。结构分析提供了对这些化合物在各个领域的潜在应用的见解。

作用机制

The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRTHRDJDLCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

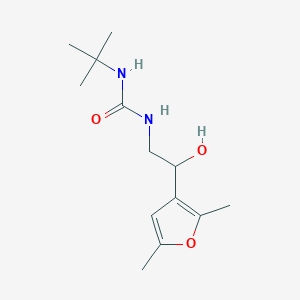

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

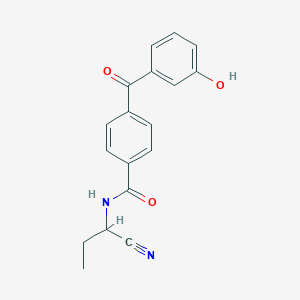

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)